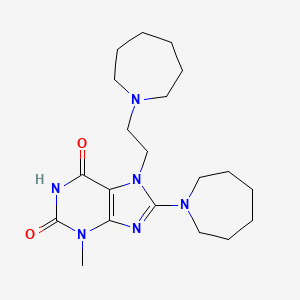

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Description

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione: is a complex organic compound belonging to the class of purine derivatives. This compound features a purine core substituted with azepane (hexamethyleneimine) groups, which are nitrogen-containing seven-membered rings. The presence of these azepane groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

8-(azepan-1-yl)-7-[2-(azepan-1-yl)ethyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O2/c1-23-17-16(18(27)22-20(23)28)26(15-14-24-10-6-2-3-7-11-24)19(21-17)25-12-8-4-5-9-13-25/h2-15H2,1H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGSHYCRAVCTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCN4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic or basic conditions.

Introduction of Azepane Groups: The azepane groups are introduced via nucleophilic substitution reactions. This involves reacting the purine core with azepane derivatives in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Final Assembly: The final product is obtained by coupling the intermediate compounds through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the azepane rings. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can target the purine core or the azepane groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the purine core or the azepane groups, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and oxygen under catalytic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The azepane groups can interact with biological macromolecules, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to modulate biological pathways, making it a candidate for treating various diseases. Its interactions with enzymes and receptors are particularly noteworthy.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The azepane groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

8-Azepan-1-yl-3,7-dihydro-purine-2,6-dione: Lacks the additional azepane-ethyl group, resulting in different chemical and biological properties.

7-(2-Azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.

3-Methyl-3,7-dihydro-purine-2,6-dione: The simplest form, without azepane groups, serving as a basic scaffold for further modifications.

Uniqueness

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of two azepane groups, which significantly enhance its chemical versatility and biological activity. This dual substitution pattern allows for a broader range of interactions and applications compared to its simpler analogs.

Q & A

Q. How to design molecular docking studies targeting purine-binding enzymes?

- Methodological Answer :

Protein preparation : Retrieve crystal structures (PDB: 4UCI for adenosine receptors) and optimize protonation states at pH 7.2.

Grid generation : Focus on the purine-binding pocket (radius 12 Å).

Docking simulations : Use AutoDock Vina with Lamarckian GA. Compare binding poses of azepane derivatives vs. theophylline controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.